

# Next-Generation Influenza Vaccines: A Comparative Analysis of mRNA Candidates

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This guide provides a comparative analysis of leading mRNA-based seasonal influenza vaccine candidates, with a focus on Moderna's **MR10** (mRNA-1010) and its key competitors from Pfizer and CureVac/GSK. The document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the latest efficacy data, experimental designs, and the underlying mechanism of action.

## At a Glance: mRNA Influenza Vaccine Efficacy

The landscape of influenza prevention is rapidly evolving with the advent of mRNA technology, a platform that promises faster production cycles and the potential for improved vaccine efficacy. This is particularly crucial given that traditional seasonal flu vaccines typically offer 40% to 60% protection, with effectiveness varying year to year.<sup>[1]</sup> This comparison focuses on the frontrunners in the race to bring an mRNA-based influenza vaccine to market.

## Quantitative Efficacy and Immunogenicity Data

The following table summarizes the most recent clinical trial data for the leading mRNA influenza vaccine candidates.

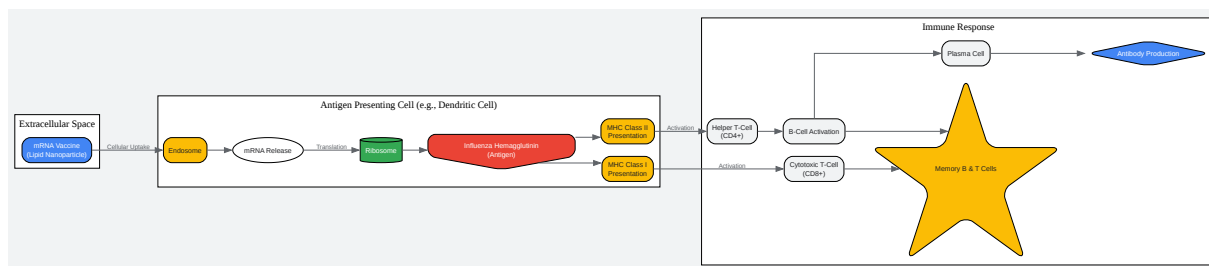
Vaccine Candidate	Company	Trial Phase	Key Efficacy/Imm unogenicity Findings	Age Group	Comparator
mRNA-1010 (MR10)	Moderna	Phase 3 (NCT06602024)	Overall rVE: 26.6% (95% CI: 16.7%, 35.4%)A/H1N1 1 rVE: 29.6%A/H3N 2 rVE: 22.2%B/Victo ria rVE: 29.1%	50 years and older	Standard-dose licensed seasonal influenza vaccine
Quadrivalent mRNA Vaccine	Pfizer/BioNTech	Phase 3 (Completed)	Demonstrate d non-inferiority and superiority to a licensed flu vaccine. Specific relative vaccine efficacy (rVE) percentages have not been publicly disclosed. <a href="#">[1]</a> The primary endpoints for efficacy were not met in adults aged 65 and older. <a href="#">[2]</a> <a href="#">[3]</a>	18-64 years	Licensed quadrivalent influenza vaccine

mRNA Vaccine Candidate	CureVac/GSK	Phase 2	Demonstrate d positive immune responses to influenza A and B strains compared to the standard of care, meeting all pre-defined success criteria. <a href="#">[4]</a>	18-64 and 65-85 years	Age- appropriate, licensed comparator vaccine
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rVE: Relative Vaccine Efficacy

## Mechanism of Action: mRNA Vaccine-Induced Immunity

The underlying mechanism for these next-generation vaccines involves the delivery of messenger RNA (mRNA) that encodes for the influenza virus's surface protein, hemagglutinin. This process stimulates a robust immune response.



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Mechanism of action for mRNA influenza vaccines.

## Experimental Protocols

The clinical trials for these vaccine candidates share common methodologies, including randomized, observer-blind, and active-controlled designs. Below are the key details for the pivotal studies.

### Moderna mRNA-1010 (Phase 3 - NCT06602024)

- Objective: To evaluate the safety, reactogenicity, and relative vaccine efficacy of mRNA-1010 against a licensed standard-dose seasonal influenza vaccine.
- Design: A Phase 3, randomized, observer-blind, active-controlled, case-driven study.

- Participants: Approximately 40,805 adults aged 50 years and older across 11 countries.
- Intervention: A single dose of mRNA-1010 compared to a standard-dose licensed comparator.
- Primary Endpoints:
  - Safety and reactogenicity of mRNA-1010.
  - Relative vaccine efficacy against RT-PCR-confirmed influenza-like illness caused by any influenza A or B strains.

## **Pfizer Quadrivalent mRNA Vaccine (Phase 3 - Completed)**

- Objective: To evaluate the efficacy, safety, tolerability, and immunogenicity of a quadrivalent modified RNA (modRNA) influenza vaccine candidate.
- Design: A pivotal Phase 3 clinical trial.
- Participants: Approximately 25,000 healthy U.S. adults.[3]
- Intervention: The quadrivalent modRNA vaccine candidate encoding for World Health Organization recommended strains for the Northern Hemisphere 2022-23 season.[3]
- Primary Endpoints:
  - Efficacy against laboratory-confirmed influenza.
  - Safety and tolerability.

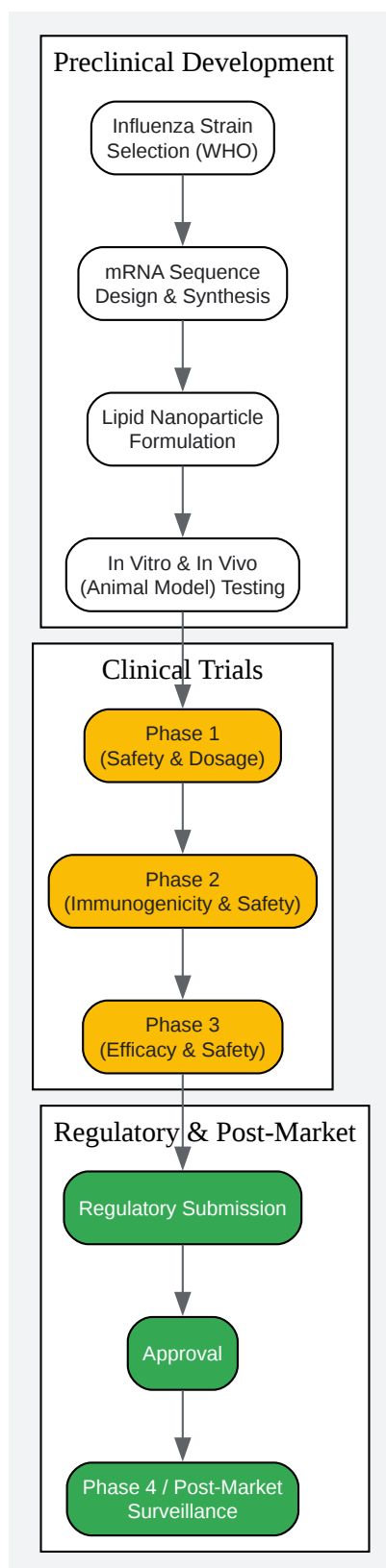
## **CureVac/GSK mRNA Vaccine (Phase 2)**

- Objective: To assess the reactogenicity, safety, and immunogenicity of different dose levels of a modified, multivalent mRNA vaccine candidate.
- Design: A Phase 2 dose-confirmation study.

- Participants: Healthy younger adults (18-64 years) and older adults (65-85 years).[\[4\]](#)
- Intervention: Different dose levels of the investigational vaccine compared to an age-appropriate, licensed comparator vaccine.[\[4\]](#)
- Primary Endpoints:
  - Reactogenicity and safety.
  - Immunogenicity, as measured by antibody titers.

## Experimental Workflow: From Candidate to Clinic

The development and evaluation of these mRNA vaccines follow a structured workflow, from initial design to clinical assessment.



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A generalized workflow for mRNA vaccine development.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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